molecular formula C10H7NOS B8726487 4-(Pyridin-2-YL)thiophene-2-carbaldehyde

4-(Pyridin-2-YL)thiophene-2-carbaldehyde

Cat. No.: B8726487
M. Wt: 189.24 g/mol
InChI Key: MDSUIQQKTHMNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-2-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-YL)thiophene-2-carbaldehyde typically involves the reaction of 4-pyridinyl and 2-thienyl precursors under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(Pyridin-2-YL)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets, such as protein kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-2-YL)thiophene-2-carbaldehyde is unique due to its combination of pyridine and thiophene rings, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

4-pyridin-2-ylthiophene-2-carbaldehyde

InChI

InChI=1S/C10H7NOS/c12-6-9-5-8(7-13-9)10-3-1-2-4-11-10/h1-7H

InChI Key

MDSUIQQKTHMNRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=C2)C=O

Origin of Product

United States

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